酒石酸銅(II)水和物

概要

説明

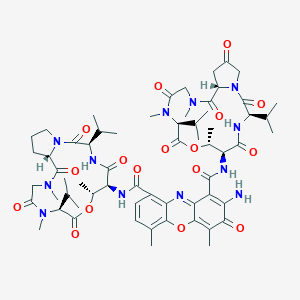

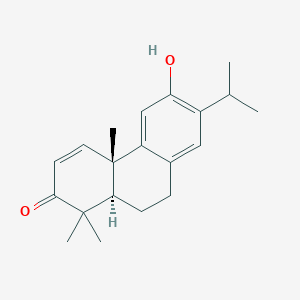

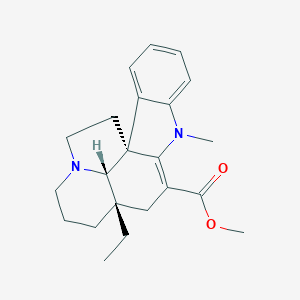

Copper(II) tartrate hydrate is a coordination compound involving copper(II) ions and tartrate anions. Research has shown that this compound can form in various structural configurations, including homochiral coordination polymers with distinct network structures. These structures can exhibit interesting properties such as ferromagnetism and proton conductivity, which are influenced by the coordination modes of the carboxylate groups and the presence of water molecules in the structure .

Synthesis Analysis

The synthesis of copper(II) tartrate hydrate can be achieved through hydrothermal methods, leading to the formation of different polymorphic forms. For instance, a 2D layered network structure and a 3D network structure have been synthesized under specific conditions. The 2D structure can transform into the 3D structure upon dehydration . Additionally, a modified approach for rapid crystallization has been developed, which confirms the bulk purity of the sample through elemental analysis .

Molecular Structure Analysis

The molecular structure of copper(II) tartrate hydrate varies depending on the hydration state and the method of synthesis. X-ray diffraction studies have revealed that the hydrated form can have a distorted octahedral structure with water molecules completing the coordination sphere around the copper ions . The dehydrated form, while maintaining the overall topology, undergoes some structural reorganization .

Chemical Reactions Analysis

Copper(II) tartrate hydrate participates in various chemical reactions, including crystal-to-crystal network reassembly upon dehydration . It also forms complexes with different isomeric forms of tartaric acid, with no significant difference in complexing abilities between the isomers . The compound's ability to reabsorb moisture and regain proton conductivity after drying indicates a reversible structural change that is crucial for applications such as moisture sensing .

Physical and Chemical Properties Analysis

The physical and chemical properties of copper(II) tartrate hydrate are closely related to its molecular structure and hydration state. The compound exhibits ferromagnetic interactions and proton conductivity, which are tunable by structural changes such as dehydration and rehydration . The electrochemical properties can be manipulated to construct bilayers of copper oxides, which have potential applications in photoelectrodeposition . The stability of the compound in various forms has been studied, showing that the chelating capacity of the tartrate ion plays a significant role in the extraction of copper from ores .

科学的研究の応用

重合における触媒

酒石酸銅(II)水和物は、アセチレンの重合によるらせん状ポリアセチレン繊維の製造のための触媒として使用できます . この用途は、これらの繊維が電子機器や繊維など、さまざまな用途に使用できる材料科学の分野で重要です。

キラル選択のためのプローブ

酒石酸銅(II)水和物のもう1つの興味深い用途は、キラル選択のためのプローブとしての使用です . これは、原子や分子の三次元的な配置とその配置が化学反応に与える影響を扱う、化学のサブディシプリンである立体化学の分野で特に役立ちます。

バッテリー製造

酒石酸銅(II)水和物は、バッテリーの製造にも使用されます . バッテリーの種類によってその特定の役割は異なる場合がありますが、多くの場合、電極の製造または電解質の成分として使用されます。

微量金属分析

高純度であるため、酒石酸銅(II)水和物は微量金属分析で使用されます . これは、サンプル中の特定の金属のレベルを検出し、測定することを含み、環境科学、地質学、工業品質管理など、さまざまな分野で重要となる可能性があります。

作用機序

Target of Action

Copper(II) tartrate hydrate primarily targets the electrochemical processes in lithium-ion batteries . It serves as a high-capacity anode material, providing a specific capacity of 744 mA h g −1 when cycled at 50 mA g −1 . It also acts as a catalyst for the fabrication of helical polyacetylene fibers by the polymerization of acetylene .

Mode of Action

The compound interacts with its targets by participating in the redox reactions that occur during the charging and discharging of lithium-ion batteries . It also plays a role in the polymerization of acetylene to form helical polyacetylene fibers .

Pharmacokinetics

Its impact on bioavailability is evident in its ability to enhance the performance of lithium-ion batteries .

Result of Action

The action of Copper(II) tartrate hydrate results in increased and stabilized electrode performance in lithium-ion batteries . It also contributes to the formation of helical polyacetylene fibers .

Action Environment

The action of Copper(II) tartrate hydrate can be influenced by environmental factors such as temperature and humidity. For instance, its performance as an anode material in lithium-ion batteries may be affected by the operating conditions of the battery .

Safety and Hazards

将来の方向性

Copper(II) tartrate hydrate has been reported as a novel anode material for lithium-ion batteries, providing a specific capacity of 744 mA h g−1 when cycled at 50 mA g−1 . A novel method of in situ generation of the active material is demonstrated using the reaction between the parent acid, tartaric acid, and the copper current collector during electrode formulation . This serves to increase and stabilize the electrode performance, as well as to make use of a cheaper feedstock (tartaric acid), and reduce some of the “dead mass” of the copper current collector .

特性

IUPAC Name |

copper;2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUZTCHAIPUZJB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

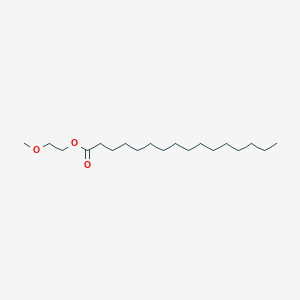

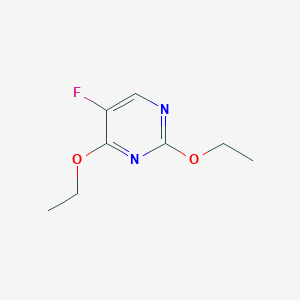

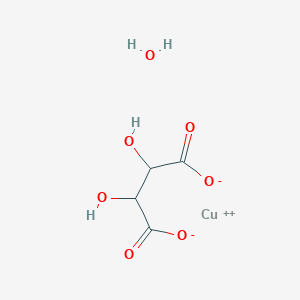

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CuO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals., Light blue powder; [HSDB] Blue-green odorless crystalline powder; [MSDSonline] | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cupric tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Trihydrate decomposes on heating (USCG, 1999) | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Green to blue, odorless powder; slightly sol in water; sol in acids, alkali solns. /Trihydrate/ | |

| Record name | CUPRIC TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 (USCG, 1999) | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

LIGHT BLUE POWDER | |

CAS RN |

815-82-7, 17263-56-8 | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, copper(2+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。